molecular formula C12H15NO3S B12306209 Methyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Methyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B12306209
M. Wt: 253.32 g/mol
InChI Key: PBKGFZXGDSOPAB-UHFFFAOYSA-N
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Description

Methyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis due to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-keto ester with a thiourea derivative in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound of the thiophene family.

    Benzothiophene: A fused ring system similar to the compound .

    Thiazole: Another sulfur-containing heterocycle with similar reactivity.

Uniqueness

Methyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, a carbonyl group, and a thiophene ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

methyl 2-amino-6,6-dimethyl-4-oxo-5,7-dihydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C12H15NO3S/c1-12(2)4-6(14)8-7(5-12)17-10(13)9(8)11(15)16-3/h4-5,13H2,1-3H3

InChI Key

PBKGFZXGDSOPAB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(S2)N)C(=O)OC)C

Origin of Product

United States

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